molecular formula C6H5NO3 B010676 6-Hydroxypicolinic acid CAS No. 19621-92-2

6-Hydroxypicolinic acid

Cat. No. B010676
CAS RN: 19621-92-2
M. Wt: 139.11 g/mol
InChI Key: VRCWSYYXUCKEED-UHFFFAOYSA-N
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Description

6-Hydroxypicolinic acid is presumed to be a derivative of picolinic acid, a pyridine derivative, with the addition of a hydroxy group. Picolinic acids and their derivatives are of significant interest due to their complexation behaviors, biological activity, and potential industrial applications. These compounds often serve as ligands in coordination chemistry, owing to their ability to bind metal ions, which may be explored for uses in material science, catalysis, and medicinal chemistry.

Synthesis Analysis

The synthesis of hydroxypicolinic acid derivatives can involve various strategies, including direct hydroxylation of picolinic acid or its precursors. Methods such as catalytic oxidation, nucleophilic substitution, or via enzymatic pathways might be employed, similar to the synthesis of related compounds like fusaric acid and hydroxymethylfurfural, which involve modifications to the parent structures to introduce functional groups (Wang & Ng, 1999); (Fan et al., 2019).

Scientific Research Applications

3. Regioselective Hydroxylation of Quinolinic Acid

  • Application Summary : Alcaligenes sp. UK21 cells convert quinolinic acid into 6HPA, suggesting the involvement of two enzyme reactions catalyzing hydroxylation at position C6 and decarboxylation at position C3 of quinolinic acid . This process is induced by quinolinic acid and 6HPA, with 6HPA being a more effective inducer .
  • Methods of Application : The study involved the use of resting cells of Alcaligenes sp. UK21. The formation of 6HPA was identified using various analytical techniques .
  • Results or Outcomes : Resting cells of Alcaligenes sp. UK21 accumulated 94.9 mM 6HPA (13.2 g l −1 ), with a 96% molar conversion yield by 48 h incubation .

4. Synthesis of a 3D Coordination Polymer

  • Application Summary : A new 3D manganese (II) coordination polymer, formulated as [Mn3(HL)6] (where H2L = 6HPA), has been hydrothermally synthesized . This compound shows interesting magnetic properties, including a high coercivity of 40 mT at 2 K and an ordering temperature of 14 K .
  • Methods of Application : The compound was synthesized hydrothermally and characterized by single-crystal X-ray crystallographic analysis along with other spectroscopic and magnetic techniques .
  • Results or Outcomes : The compound exhibits a spin-canted antiferromagnetic behavior, which could be of interest in the field of molecular magnetism .

5. Regioselective Hydroxylation of Lutidinic Acid and Isocinchomeronic Acid

  • Application Summary : Rhizobium sp. LA17 and Hydrogenophaga sp. IMA01 catalyze the regioselective hydroxylation of lutidinic acid and isocinchomeronic acid into 6-hydroxylutidinic acid and 6-hydroxyisocinchomeronic acid, respectively . These compounds can be utilized for the synthesis of various pharmaceuticals and agrochemicals .
  • Methods of Application : The study involved the use of resting cells of Rhizobium sp. LA17 and Hydrogenophaga sp. IMA01. The formation of 6-hydroxylutidinic acid and 6-hydroxyisocinchomeronic acid was identified using various analytical techniques .
  • Results or Outcomes : 6-Hydroxylutidinic acid accumulated up to 95.4 mM (17.5 g l −1) by 24 h incubation in the resting cells reaction, using Rhizobium sp. LA17, with a 99% molar conversion yield . Resting cells of Hydrogenophaga sp. IMA01 produced 88.7 mM 6-hydroxyisocinchomeronic acid (16.2 g l −1) by 24 h incubation, with a 81% molar conversion yield .

6. Synthesis of Imidacloprid

  • Application Summary : 6-Hydroxynicotinic acid and 3-cyano-6-hydroxypyridine are important materials in the synthesis of imidacloprid, a potential insecticide . 6HPA can be converted into 6-hydroxynicotinic acid, which can then be used in the synthesis of imidacloprid .
  • Methods of Application : The study involved the microbial conversion of nicotinic acid and 3-cyanopyridine into 6-hydroxynicotinic acid and 3-cyano-6-hydroxypyridine, respectively .
  • Results or Outcomes : The efficient conversion process of nicotinic acid and 3-cyanopyridine into 6-hydroxynicotinic acid and 3-cyano-6-hydroxypyridine, respectively, by bacteria was established .

Safety And Hazards

6-Hydroxypicolinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5NO3/c8-5-3-1-2-4(7-5)6(9)10/h1-3H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VRCWSYYXUCKEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10287567
Record name 6-Hydroxypicolinic acid
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Hydroxypicolinic acid

CAS RN

19621-92-2
Record name 6-Hydroxypicolinic acid
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Record name 19621-92-2
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Record name 6-Hydroxypicolinic acid
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Record name 6-hydroxypicolinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
BM Kukovec, Z Popović… - Acta Chimica Slovenica, 2008 - search.ebscohost.com
… pentahydrate and 3-hydroxypicolinic or 6-hydroxypicolinic acid, respectively, while 2 and 4 … the structure of 2 and the same one for the 6hydroxypicolinic acid in the structure of 4. The IR …
Number of citations: 18 search.ebscohost.com
BM Kukovec, PD Vaz, MJ Calhorda… - Crystal growth & …, 2010 - ACS Publications
… Complex [Ni(6-OHpic) 2 (H 2 O) 2 ] (1) was prepared by reaction of nickel(II) nitrate hexahydrate and 6-hydroxypicolinic acid in aqueous solution in the absence of base, at a pH value of …
Number of citations: 16 pubs.acs.org
A Uchida, M Ogawa, T Yoshida, T Nagasawa - Archives of microbiology, 2003 - Springer
… 6-Hydroxypicolinic acid was determined by HPLC. One unit of … the formation of 1 µmol 6-hydroxypicolinic acid per minute. … to an intermediate of 6-hydroxypicolinic acid formation. This …
Number of citations: 17 link.springer.com
CY Sun, XJ Zheng, LP Jin - Zeitschrift für anorganische und …, 2004 - Wiley Online Library
… In this work, we make study about the lanthanide coordination chemistry of 6-hydroxypicolinic acid (H2picO). 6-Hydroxypicolinic acid (H2picO) is characterized by enol-ketonic …
Number of citations: 22 onlinelibrary.wiley.com
A Uchida, T Yoshida, M Ogawa… - Applied microbiology and …, 2003 - Springer
… quinolinic acid into 6-hydroxypicolinic acid, suggesting the … UK21 accumulated 94.9 mM 6-hydroxypicolinic acid (13.2 gl … to the synthesis of 6-hydroxypicolinic acid, 6-hydroxylutidinic …
Number of citations: 16 link.springer.com
CY Sun, J Zhou, WJ Li, LP Jin - Zeitschrift für anorganische und …, 2008 - Wiley Online Library
… While 6-hydroxypicolinic acid (HpicOH), the isomer of 3-hydroxypicolinic acid, has not received so much attention yet. With the different substitution positions of hydroxyl group, the …
Number of citations: 10 onlinelibrary.wiley.com
J Qiu, Y Zhang, S Yao, H Ren, M Qian… - Journal of …, 2019 - Am Soc Microbiol
… In this study, we screened a 6-hydroxypicolinic acid (6HPA) degradation-deficient mutant … Picolinic acid is converted into 6-hydroxypicolinic acid, 3,6-dihydroxypicolinic acid, and 2,5-…
Number of citations: 10 journals.asm.org
M Ohsugi, Y Inoue, K Takami… - … and Biological Chemistry, 1981 - Taylor & Francis
… Although 6-hydroxypicolinic acid (6HPA) has been shown as a first oxidation product of apicolinic acid, 8 -10) little is known of its other metabolites in microorganisms. …
Number of citations: 5 www.tandfonline.com
M Mirzaei, SH Kazemi… - Physical Chemistry …, 2013 - physchemres.org
This paper is a density functional theory (DFT) calculation of intramolecular proton transfer (IPT) in 6-hydroxypicolinic acid (6HPA, 6-hydroxypyridine-2-carboxylic acid) tautomeric forms. …
Number of citations: 7 www.physchemres.org
JH Boyer, LR Morgan Jr - Journal of the American Chemical …, 1961 - ACS Publications
… 6hydroxypicolinic acid could be detected. … 3-Amino-4-methyl-6-hydroxypicolinic Acid.—An ethyl acetate solution of 3,4-diamino-5-methylbenzoquinone-l,2 (from 3,4-dihydroxy-5,6-…
Number of citations: 5 pubs.acs.org

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